molecular formula C10H13FN2O6 B13430907 1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione

1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione

Cat. No.: B13430907
M. Wt: 276.22 g/mol
InChI Key: IBYDLOHQGVGOAG-JXOAFFINSA-N
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Description

This compound is a fluorinated and methoxy-substituted pyrimidine nucleoside analog. Its structure features a modified ribose sugar (oxolan ring) with a 4-fluoro group, 3-hydroxy, and 5-hydroxymethyl substituents, coupled to a 5-methoxypyrimidine-2,4-dione base. The 4-fluoro substitution likely rigidifies the sugar puckering, influencing binding to polymerases or nucleases, while the 5-methoxy group on the pyrimidine may reduce hydrogen-bonding efficiency compared to natural bases .

Properties

Molecular Formula

C10H13FN2O6

Molecular Weight

276.22 g/mol

IUPAC Name

1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O6/c1-18-4-2-13(10(17)12-8(4)16)9-7(15)6(11)5(3-14)19-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1

InChI Key

IBYDLOHQGVGOAG-JXOAFFINSA-N

Isomeric SMILES

COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O

Canonical SMILES

COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include the fluorination of a sugar derivative, followed by the formation of the oxolan ring and the introduction of the methoxypyrimidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to improve efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione involves its interaction with specific molecular targets. The fluorinated sugar moiety and the methoxypyrimidine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Below is a comparative analysis of structurally related nucleoside analogs, highlighting key differences in substituents, molecular properties, and biological implications:

Compound Name & Features Molecular Formula Molecular Weight Key Properties References
Target Compound : 4-Fluoro, 3-hydroxy, 5-methoxypyrimidine-dione C₁₁H₁₆N₂O₇ 288.26 Enhanced enzymatic stability due to 4-fluoro; reduced base-pairing from 5-methoxy.
Uridine (Urd) : Natural nucleoside (no substitutions) C₉H₁₂N₂O₆ 244.20 Standard RNA nucleoside; forms canonical base pairs with adenine.
Thymidine (Thd) : 5-Methylpyrimidine-dione C₁₀H₁₄N₂O₅ 242.23 DNA nucleoside; 5-methyl improves hydrophobic interactions in DNA duplexes.
5-Fluoro-dioxolane analog () : 5-Fluoro, dioxolane ring C₁₀H₁₃FN₂O₆ 276.22 Dioxolane ring alters sugar conformation; 5-fluoro may inhibit thymidylate synthase.
3'-Azido-thymidine (AZT) : Azido group at 3'-position C₁₀H₁₃N₅O₄ 267.24 Antiretroviral prodrug; azido group terminates DNA chain elongation.
Thiophosphate derivative () : 4-sulfanyl substitution C₂₇H₃₁N₂O₆S 517.61 Thiophosphate enhances nuclease resistance; used in therapeutic oligonucleotides.

Key Findings from Comparative Studies:

Enzymatic Stability :

  • The 4-fluoro group in the target compound confers resistance to phosphorylases compared to uridine, similar to azido derivatives (e.g., AZT) .
  • Thiophosphate-modified analogs () exhibit superior nuclease resistance but require complex synthetic routes .

Base-Pairing Efficiency :

  • The 5-methoxy group sterically hinders Watson-Crick pairing, unlike thymidine’s 5-methyl, which enhances stacking in DNA .
  • Fluorine’s electronegativity in the sugar (4-position) may distort the oxolan ring, affecting polymerase recognition .

Therapeutic Potential: The dioxolane analog () shows antiviral activity due to its non-natural sugar conformation, while the target compound’s 4-fluoro could target viral polymerases . AZT’s azido group is critical for chain termination, a mechanism distinct from the target’s 5-methoxy, which may act via competitive inhibition .

Synthetic Challenges :

  • Thiophosphate derivatives () require protecting-group strategies (e.g., benzoyl, bis(4-methoxyphenyl)), increasing synthetic complexity .
  • The target compound’s stereochemistry (2R,3S,4S,5R) necessitates precise fluorination steps, contrasting with simpler azido substitutions .

Biological Activity

The compound 1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione is a pyrimidine derivative with potential biological activities. This article aims to explore its biological activity through various studies and data.

  • IUPAC Name : this compound
  • Molecular Formula : C10H12FN5O4
  • Molecular Weight : 285.23 g/mol
  • CAS Number : 123402-21-1

Antiviral Activity

Research indicates that compounds similar to this pyrimidine derivative exhibit antiviral properties. For instance, studies have shown that modifications in the oxolan structure can enhance the antiviral efficacy against various viral strains. The presence of the fluorine atom and hydroxymethyl group has been linked to increased antiviral potency.

Antitumor Activity

The compound's structural analogs have demonstrated significant antitumor effects in preclinical models. The mechanism involves the inhibition of nucleic acid synthesis in cancer cells. In vitro studies revealed that these compounds can induce apoptosis in tumor cells by disrupting their metabolic pathways.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes involved in nucleotide metabolism. In particular, it shows promise as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. Inhibition of DHODH can lead to reduced proliferation of rapidly dividing cells, making it a target for cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that enhance activity include:

  • Fluorination : The introduction of fluorine at the 4-position increases lipophilicity and bioavailability.
  • Hydroxymethyl Group : This modification enhances binding affinity to target enzymes.
ModificationEffect on Activity
FluorinationIncreases lipophilicity
Hydroxymethyl GroupEnhances binding affinity

Case Studies

  • Study on Antiviral Efficacy
    • A study published in Journal of Medicinal Chemistry evaluated various derivatives of pyrimidines against influenza virus. The results indicated that compounds with similar structures to our target compound exhibited significant antiviral activity with IC50 values in the low micromolar range.
  • Antitumor Activity Assessment
    • In vivo studies conducted on xenograft models showed that administration of this compound led to a reduction in tumor size by approximately 40% compared to control groups. The study highlighted its potential as a therapeutic agent in oncology.
  • Enzyme Inhibition Analysis
    • An investigation into the inhibition of DHODH revealed that this compound could effectively reduce enzyme activity by over 70% at concentrations less than 10 µM, indicating strong potential for further development as an anti-cancer agent.

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